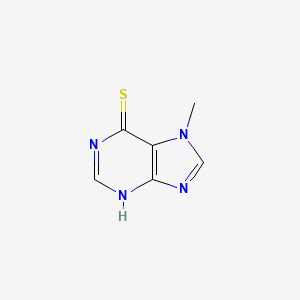

7-Methyl-6-mercaptopurine

Vue d'ensemble

Description

La 7-Méthyl-6-mercaptopurine est un dérivé de la mercaptopurine, un agent antinéoplasique et immunosuppresseur bien connu. Ce composé appartient à la classe des médicaments thiopuriniques, qui sont des analogues des bases puriques et interfèrent avec la synthèse des acides nucléiques. Elle est principalement utilisée dans le traitement de certains types de leucémie et de maladies auto-immunes .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la 7-Méthyl-6-mercaptopurine implique généralement la méthylation de la 6-mercaptopurine. Cela peut être réalisé par diverses méthodes, notamment l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en conditions basiques .

Méthodes de Production Industrielle : La production industrielle de la 7-Méthyl-6-mercaptopurine suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) sont courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de Réactions : La 7-Méthyl-6-mercaptopurine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le reconvertir en sa forme thiol.

Substitution : Des réactions de substitution nucléophile peuvent se produire à l'atome de soufre.

Réactifs et Conditions Communs :

Oxydation : Peroxyde d'hydrogène ou autres peroxydes en conditions acides ou basiques.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle.

Produits Principaux :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Diverses purines substituées.

4. Applications de la Recherche Scientifique

La 7-Méthyl-6-mercaptopurine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les analogues de la purine et leur réactivité.

Biologie : Etudiée pour ses effets sur le métabolisme cellulaire et la synthèse de l'ADN.

Médecine : Explorée pour son potentiel dans le traitement de la leucémie et des maladies auto-immunes.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique .

5. Mécanisme d'Action

Le mécanisme d'action de la 7-Méthyl-6-mercaptopurine implique son incorporation dans l'ADN et l'ARN, ce qui conduit à la perturbation de la synthèse des acides nucléiques. Elle entre en compétition avec l'hypoxanthine et la guanine pour l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRTase) et est convertie en acide thioinosinique (TIMP). Le TIMP inhibe plusieurs réactions impliquées dans l'acide inosinique (IMP), notamment la conversion de l'IMP en acide xanthylique (XMP) et en acide adénylique (AMP). Cette inhibition perturbe la synthèse de l'ADN et de l'ARN, conduisant à la mort cellulaire, en particulier dans les cellules en prolifération rapide .

Composés Similaires :

6-Mercaptopurine : Le composé parent, largement utilisé en chimiothérapie.

Azathioprine : Un promédicament qui est converti en 6-mercaptopurine dans l'organisme.

Thioguanine : Une autre thiopurine utilisée dans le traitement de la leucémie .

Unicité : La 7-Méthyl-6-mercaptopurine est unique en raison de sa méthylation spécifique, qui peut modifier sa pharmacocinétique et sa pharmacodynamique par rapport à son composé parent, la 6-mercaptopurine. Cette modification peut potentiellement réduire les effets secondaires et améliorer l'efficacité thérapeutique .

Applications De Recherche Scientifique

Pharmacological Mechanism

The mechanism of action for 7-M6-MP involves the following key processes:

- Inhibition of Enzymes : It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the formation of thioinosinic acid (TIMP). TIMP subsequently inhibits several enzymes involved in purine metabolism, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is critical for de novo purine synthesis .

- Metabolic Pathways : Upon methylation, TIMP can form 6-methylthioinosinate (MTIMP), further contributing to its inhibitory effects on purine synthesis pathways .

Oncology

7-M6-MP is primarily applied in the treatment of hematological malignancies such as:

- Acute Lymphoblastic Leukemia (ALL) : It is used in maintenance therapy for pediatric and adult patients with ALL. Studies indicate that it effectively reduces leukemic cell proliferation by incorporating into DNA and disrupting normal cellular processes .

Inflammatory Bowel Disease (IBD)

The compound also exhibits efficacy in treating IBD, including Crohn's Disease (CD) and Ulcerative Colitis (UC). Research shows that it can be beneficial for patients who are intolerant to other thiopurines like azathioprine . A study noted that 39% of patients treated with mercaptopurines achieved therapeutic efficacy, although some experienced adverse effects leading to treatment discontinuation .

Pharmacogenetics and Dosing Considerations

Pharmacogenetic factors significantly influence the metabolism and toxicity of 7-M6-MP. Variants in the thiopurine methyltransferase (TPMT) gene can lead to increased toxicity or therapeutic failure due to altered drug metabolism .

Table 1: Pharmacogenetic Influences on 7-M6-MP Metabolism

| Genetic Variant | Effect on Metabolism | Clinical Implications |

|---|---|---|

| TPMT Low Activity | Increased toxicity risk | Requires dose reduction or alternative therapies |

| TPMT Normal Activity | Standard metabolism | Typical dosing regimen applicable |

| ITPA Variants | Altered metabolite levels | May necessitate monitoring and adjustment |

Case Studies and Clinical Trials

Several clinical studies have documented the effectiveness and safety profile of 7-M6-MP:

- A population pharmacokinetic study demonstrated that incorporating body surface area and TPMT genotype improved dosing accuracy for pediatric patients with ALL, reducing interindividual variability in drug clearance .

- In IBD patients, a retrospective analysis found that those previously intolerant to azathioprine could tolerate 7-M6-MP with a significant percentage achieving treatment goals .

Mécanisme D'action

The mechanism of action of 7-Methyl-6-mercaptopurine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP). This inhibition disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cells .

Comparaison Avec Des Composés Similaires

6-Mercaptopurine: The parent compound, widely used in chemotherapy.

Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.

Thioguanine: Another thiopurine used in the treatment of leukemia .

Uniqueness: 7-Methyl-6-mercaptopurine is unique due to its specific methylation, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, 6-mercaptopurine. This modification can potentially reduce side effects and improve therapeutic efficacy .

Activité Biologique

7-Methyl-6-mercaptopurine is a derivative of mercaptopurine, an antimetabolite used primarily in the treatment of various hematological malignancies and inflammatory conditions. This compound exhibits significant biological activity, particularly in its role as an immunosuppressant and its effects on purine metabolism. Understanding its biological activity involves examining its pharmacodynamics, metabolism, therapeutic efficacy, and associated toxicities.

This compound functions predominantly through the inhibition of purine metabolism. It is a substrate for thiopurine methyltransferase (TPMT), which methylates the compound to produce inactive metabolites. The key mechanisms include:

- Inhibition of Nucleic Acid Synthesis : By competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound disrupts the synthesis of purines, leading to decreased proliferation of rapidly dividing cells such as leukemic cells .

- Formation of Thioinosinic Acid (TIMP) : This metabolite inhibits several reactions involving inosinic acid (IMP), crucial for nucleotide synthesis, thereby exerting its antitumor effects .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic polymorphisms in TPMT and other metabolic enzymes. Studies indicate that individuals with low TPMT activity may experience increased toxicity due to higher levels of active metabolites .

Table 1: Pharmacokinetic Parameters

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in pediatric patients with acute lymphoblastic leukemia (ALL) and adults with inflammatory bowel disease (IBD).

Case Studies

- Pediatric ALL : A study involving 66 children treated with mercaptopurine revealed that age and genetic factors significantly influenced drug metabolism. Higher levels of 6-methylmercaptopurine nucleotides were associated with increased risk of hepatotoxicity, highlighting the need for personalized dosing strategies based on TPMT genotype .

- Inflammatory Bowel Disease : In a cohort study of 152 patients, mercaptopurine was effective in approximately 39% of cases. Adverse effects led to withdrawal in about 55% of patients, indicating a significant incidence of myelotoxicity, particularly among those with intermediate TPMT activity .

Toxicity Profile

The toxicity associated with this compound is a critical aspect of its use:

- Hepatotoxicity : Elevated levels of metabolites have been linked to liver damage, necessitating regular monitoring during treatment .

- Myelotoxicity : The risk of myelosuppression is heightened in patients with certain genetic profiles, particularly those with low TPMT activity .

Table 2: Reported Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Hepatotoxicity | Variable; high risk at elevated metabolite levels |

| Myelotoxicity | More common in patients with intermediate TPMT activity (p = 0.046) |

| Gastrointestinal Issues | Common; includes nausea and vomiting |

Propriétés

IUPAC Name |

7-methyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNWVFKAYFTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186890 | |

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-79-6 | |

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-6-THIOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.